N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-3-oxo-4-propyl-1,4-diazepane-1-carboxamide
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Overview
Description
N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[45]decan-9-yl)-3-oxo-4-propyl-1,4-diazepane-1-carboxamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-3-oxo-4-propyl-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the subsequent functionalization to introduce the diazepane and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-3-oxo-4-propyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-3-oxo-4-propyl-1,4-diazepane-1-carboxamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing novel materials and studying reaction mechanisms.
Biology: It can be used as a probe to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Its properties could be exploited in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-3-oxo-4-propyl-1,4-diazepane-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The spirocyclic structure could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-2-ethoxypyridine-3-carboxamide
- N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-1H-indole-2-carboxamide
- 2,2-Dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-amine
Uniqueness
N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-3-oxo-4-propyl-1,4-diazepane-1-carboxamide stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,2-dioxo-6-oxa-2λ6-thiaspiro[4.5]decan-9-yl)-3-oxo-4-propyl-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O5S/c1-2-6-19-7-3-8-20(12-15(19)21)16(22)18-14-4-9-25-17(11-14)5-10-26(23,24)13-17/h14H,2-13H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUNVIALLBTBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN(CC1=O)C(=O)NC2CCOC3(C2)CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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